3,4,5-Trifluorophenylboronic acid

Übersicht

Beschreibung

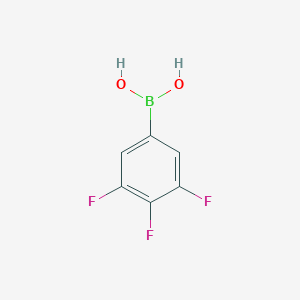

3,4,5-Trifluorophenylboronic acid is an arylboronic acid compound with the molecular formula C6H4BF3O2 and a molecular weight of 175.9 g/mol . It is widely used in organic synthesis and as a reaction reagent due to its stability and reactivity . This compound is particularly notable for its applications in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in organic chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-Trifluorophenylboronic acid typically involves the reaction of 3,4,5-trifluorobromobenzene with a Grignard reagent, followed by the addition of trimethyl borate . The reaction is carried out in an anhydrous ether solvent under reflux conditions. The resulting product is then purified through recrystallization .

Industrial Production Methods: In an industrial setting, the preparation of this compound can be optimized by using a one-pot method, which simplifies the process and reduces costs . This method involves the direct reaction of 3,4,5-trifluorobromobenzene with a boron source under controlled conditions to yield the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions: 3,4,5-Trifluorophenylboronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling Reactions: This reaction forms carbon-carbon bonds by coupling arylboronic acids with aryl halides in the presence of a palladium catalyst.

Oxidation and Reduction Reactions: It can participate in oxidation and reduction reactions, although these are less common compared to its use in cross-coupling reactions.

Common Reagents and Conditions:

Conditions: Typically carried out under inert atmosphere (argon or nitrogen) and at elevated temperatures (50-100°C).

Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Suzuki-Miyaura Coupling Reactions

3,4,5-Trifluorophenylboronic acid is widely used in Suzuki-Miyaura coupling reactions, which are essential for constructing biaryl compounds. The presence of trifluoromethyl groups enhances the electrophilicity of the boronic acid, facilitating the coupling with various aryl halides. This reaction is particularly useful in synthesizing pharmaceuticals and agrochemicals due to its regioselectivity and mild reaction conditions .

Mechanistic Studies

Recent studies have provided mechanistic insights into boron-catalyzed direct amidation reactions using this compound. These studies demonstrate how the compound can form stable complexes that facilitate the reaction between amines and carboxylic acids, leading to efficient amide formation .

Medicinal Chemistry

Antibacterial Agents

Research has shown that derivatives of this compound can act as effective inhibitors against β-lactamases produced by resistant strains of Klebsiella pneumoniae. The incorporation of this compound into new scaffolds has led to promising results in restoring antibiotic susceptibility . The ability to inhibit these enzymes is crucial in combating antibiotic resistance.

GABA Receptor Modulators

The compound has also been explored in the synthesis of benzopyranone derivatives that act as GABA receptor modulators. This application highlights its potential role in developing therapeutic agents for neurological disorders .

Material Science

Liquid Crystal Displays

The unique electronic properties of this compound make it suitable for applications in liquid crystal displays (LCDs). Its stability and dielectric anisotropy are advantageous for enhancing the performance of LCD materials . The compound's ability to form stable complexes aids in the development of advanced materials with tailored properties.

Case Study 1: Synthesis of Biaryl Compounds

A study demonstrated the successful use of this compound in synthesizing polyfluorinated biphenyls through a palladium-catalyzed coupling reaction. The research highlighted challenges related to side product formation but ultimately showed that optimizing reaction conditions could yield high-purity products suitable for further applications .

Case Study 2: Antibacterial Activity

In a comparative study on novel α-triazolylboronic acids as β-lactamase inhibitors, derivatives containing this compound exhibited significant antibacterial activity against resistant Klebsiella pneumoniae strains. This case underscores the compound's relevance in developing new therapeutic strategies against drug-resistant infections .

Wirkmechanismus

The mechanism by which 3,4,5-Trifluorophenylboronic acid exerts its effects is primarily through its role as a reactant in catalytic processes. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group interacts with the palladium catalyst to form a reactive intermediate that facilitates the formation of carbon-carbon bonds . This process involves the oxidative addition of the aryl halide to the palladium catalyst, followed by transmetalation with the boronic acid and reductive elimination to form the biaryl product .

Vergleich Mit ähnlichen Verbindungen

Phenylboronic Acid: Lacks the fluorine atoms, making it less reactive in certain cross-coupling reactions.

4-(Trifluoromethyl)phenylboronic Acid: Contains a trifluoromethyl group instead of three fluorine atoms, which can influence its reactivity and selectivity in reactions.

3,5-Bis(trifluoromethyl)phenylboronic Acid: Has two trifluoromethyl groups, which can significantly alter its chemical properties and applications.

Uniqueness: 3,4,5-Trifluorophenylboronic acid is unique due to the presence of three fluorine atoms on the phenyl ring, which enhances its reactivity and selectivity in cross-coupling reactions. This makes it a valuable reagent in the synthesis of complex organic molecules .

Biologische Aktivität

3,4,5-Trifluorophenylboronic acid (TFPBA), with the chemical formula CHBFO and CAS number 143418-49-9, is a boronic acid derivative notable for its unique electronic and steric properties due to the presence of three fluorine atoms. This compound has gained attention in various fields, including medicinal chemistry and materials science, primarily due to its biological activity and potential applications in drug development.

TFPBA is characterized by:

- Molecular Weight : 175.90 g/mol

- Melting Point : 275-279 °C

- Boiling Point : Not specified

- Hydrophilicity : High (indicated by its high GI absorption)

- Log P values : Varying results indicate moderate lipophilicity (Log P values range from 0.0 to 1.58) .

The biological activity of TFPBA is largely attributed to its ability to interact with biomolecules through reversible covalent bonding. Boronic acids generally form complexes with diols and amines, which can be exploited in various biochemical applications.

Interaction with Biological Molecules

- Enzyme Inhibition : TFPBA has been shown to inhibit certain enzymes by forming stable complexes with their active sites. For instance, it interacts effectively with serine proteases and other enzymes that contain diol functionalities.

- Targeting Cancer Cells : Research indicates that TFPBA can selectively target cancer cells by modulating signaling pathways associated with cell proliferation and apoptosis .

Anticancer Activity

A study highlighted the use of TFPBA in synthesizing polyfluorinated biphenyls, which demonstrated potential anticancer properties. The compound's ability to inhibit cell growth in various cancer cell lines was noted, suggesting a mechanism involving interference with cellular signaling pathways .

Case Studies

- Synthesis of Polyfluorinated Compounds : In a benchmark reaction involving TFPBA and tetrafluoroiodobenzene, researchers observed a yield of 36% for the desired biphenyl product. This study emphasized the challenges in purification due to side product formation but also showcased the compound's utility in complex organic synthesis .

- Boronic Acid Complexes : TFPBA has been utilized in studies investigating boronic acid complexes with amines and carboxylic acids. These complexes demonstrated significant stability and potential for further functionalization, indicating a versatile application in drug design .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

(3,4,5-trifluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BF3O2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHDDEIOYXFXNNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)F)F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370438 | |

| Record name | 3,4,5-Trifluorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143418-49-9 | |

| Record name | (3,4,5-Trifluorophenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143418-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-(3,4,5-trifluorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143418499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4,5-Trifluorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3,4,5-trifluorophenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.737 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 3,4,5-Trifluorophenylboronic acid interesting for crystal engineering?

A: this compound exhibits a strong tendency to form cocrystals due to its ability to engage in various supramolecular synthons. [] For instance, it readily forms hydrogen bonds with urea, particularly favoring the syn-anti conformation for these interactions. [] This makes it a promising candidate for designing and controlling the solid-state structure of materials.

Q2: What unique hydrogen bonding pattern was observed in the cocrystal of this compound and urea?

A: In the cocrystal, this compound interacts with urea through O-H...O and N-H...O hydrogen bonds, forming layered structures. Interestingly, these layers are further connected by N-H...F hydrogen bonds, a feature not commonly observed in urea cocrystals. []

Q3: How can this compound be used in polymer chemistry?

A: this compound serves as a key building block for synthesizing highly fluorinated polymers. It can be converted to 2,2′-bis(3,4,5-trifluorophenyl)-4,4′-diaminodiphenyl ether (FPAPE), a diamine monomer used to prepare poly(ether-imide)s. [] These polymers possess desirable properties like high glass transition temperatures, good solubility in organic solvents, and excellent thermal stability, making them attractive for high-performance applications. []

Q4: What catalytic activity does this compound exhibit?

A: this compound acts as a catalyst in the direct polycondensation of carboxylic acids and amines. [] Furthermore, it facilitates the reduction of carboxylic acids to alcohols when used in conjunction with sodium borohydride. [, ] This reaction proceeds through the in situ formation of an acyloxyboron intermediate, which is subsequently reduced by sodium borohydride. [] This method offers a mild and efficient pathway for carboxylic acid reduction.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.